molecular formula C29H29N3O5S B2692120 ethyl 4-{2-[(1-{2-[(2-methoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate CAS No. 443332-86-3

ethyl 4-{2-[(1-{2-[(2-methoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2692120
CAS No.: 443332-86-3
M. Wt: 531.63
InChI Key: CBHNNEBHXGDVMK-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(1-{2-[(2-methoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that features a benzoate ester, an indole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(1-{2-[(2-methoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Benzoate Ester: The benzoate ester can be formed through esterification of the corresponding benzoic acid with ethanol in the presence of an acid catalyst.

    Coupling Reactions: The final compound is assembled through a series of coupling reactions, such as amide bond formation and thioether linkage formation, using reagents like carbodiimides and thiols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, converting them to amines or alcohols, respectively.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong bases or acids, depending on the nature of the substituent.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aromatic compounds, depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{2-[(1-{2-[(2-hydroxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Ethyl 4-{2-[(1-{2-[(2-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

Ethyl 4-{2-[(1-{2-[(2-methoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can result in different biological activities and chemical behaviors compared to its analogs.

Properties

IUPAC Name

ethyl 4-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5S/c1-3-37-29(35)20-12-14-21(15-13-20)31-27(33)19-38-26-18-32(24-10-6-4-8-22(24)26)17-16-30-28(34)23-9-5-7-11-25(23)36-2/h4-15,18H,3,16-17,19H2,1-2H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHNNEBHXGDVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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